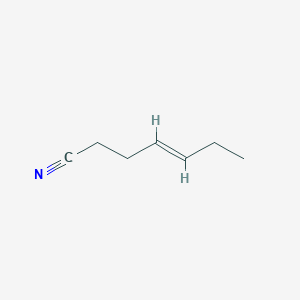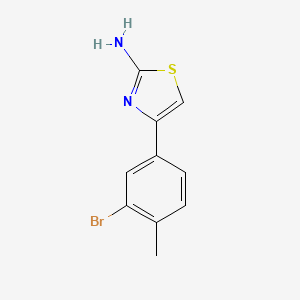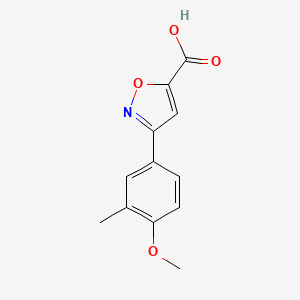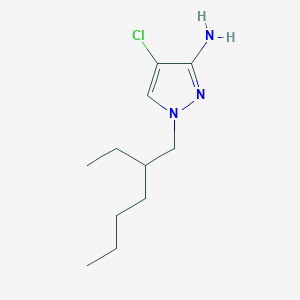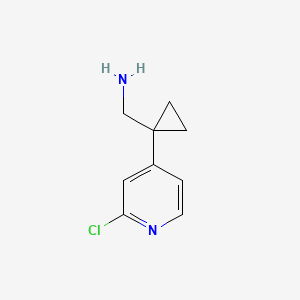
(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H11ClN2 It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-chloropyridin-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.
Attachment of the Methanamine Moiety: The methanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Substitution with 2-Chloropyridin-4-yl Group: The final step involves the substitution of the cyclopropylmethanamine intermediate with a 2-chloropyridin-4-yl group, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: The compound can participate in various substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Halogenated compounds, nucleophiles, and other reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
科学的研究の応用
Chemistry
In chemistry, (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and pyridinyl groups on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be leveraged to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer unique binding properties, while the pyridinyl group can participate in various chemical interactions. These features enable the compound to modulate biological processes and exert its effects.
類似化合物との比較
Similar Compounds
(1-(2-Chloropyridin-4-YL)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(1-(2-Chloropyridin-4-YL)cyclopropyl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group.
(1-(2-Chloropyridin-4-YL)cyclopropyl)propylamine: Similar structure but with a propyl group instead of a methanamine group.
Uniqueness
(1-(2-Chloropyridin-4-YL)cyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the pyridinyl group offers opportunities for various chemical interactions. This combination makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC名 |
[1-(2-chloropyridin-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2 |
InChIキー |
VEMYVDUXLJYXIH-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CN)C2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


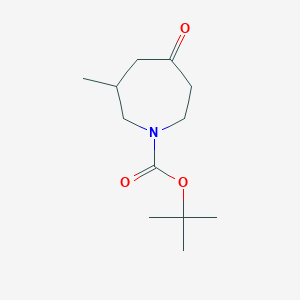
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)

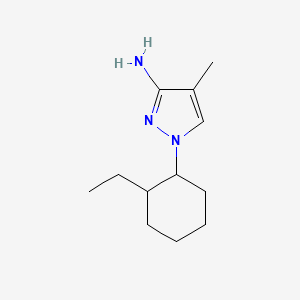

![3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13541980.png)
![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)
